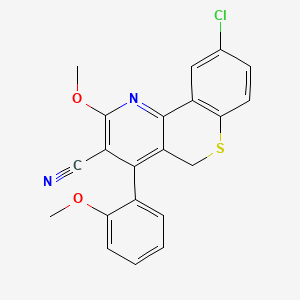
4-Thiazolidinecarboxamide, N,N'-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine ring and a bis(trifluoroacetate) group. It is known for its stability and reactivity, making it a valuable compound in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) typically involves the reaction of thiazolidinecarboxamide with a dithiodiethane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The bis(trifluoroacetate) group is introduced in the final step through a reaction with trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction is facilitated by the reactive thiazolidine ring and the bis(trifluoroacetate) group, which enhance the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinecarboxamide derivatives: Compounds with similar thiazolidine structures but different substituents.
Dithiodiethane derivatives: Compounds with similar dithiodiethane linkages but different functional groups.
Trifluoroacetate derivatives: Compounds with trifluoroacetate groups but different core structures.
Uniqueness
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) is unique due to its combination of a thiazolidine ring, a dithiodiethane linkage, and bis(trifluoroacetate) groups. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
147529-92-8 |
|---|---|
Formule moléculaire |
C16H24F6N4O6S4 |
Poids moléculaire |
610.6 g/mol |
Nom IUPAC |
(4R)-3-[2-[2-[(4R)-4-carbamoyl-1,3-thiazolidin-3-yl]ethyldisulfanyl]ethyl]-1,3-thiazolidine-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H22N4O2S4.2C2HF3O2/c13-11(17)9-5-19-7-15(9)1-3-21-22-4-2-16-8-20-6-10(16)12(14)18;2*3-2(4,5)1(6)7/h9-10H,1-8H2,(H2,13,17)(H2,14,18);2*(H,6,7)/t9-,10-;;/m0../s1 |
Clé InChI |
MNHSBTGIZPIGHA-BZDVOYDHSA-N |
SMILES isomérique |
C1[C@H](N(CS1)CCSSCCN2CSC[C@H]2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1C(N(CS1)CCSSCCN2CSCC2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




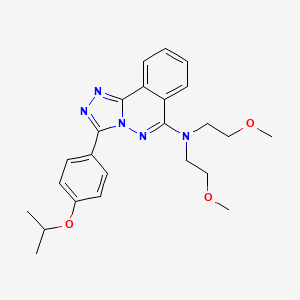
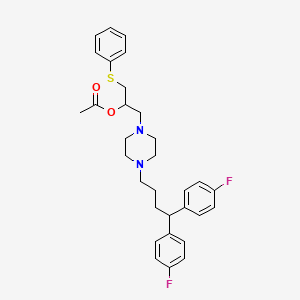
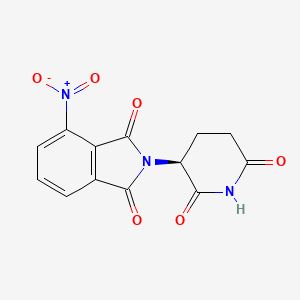
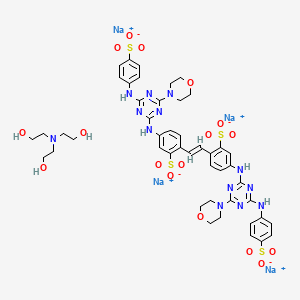
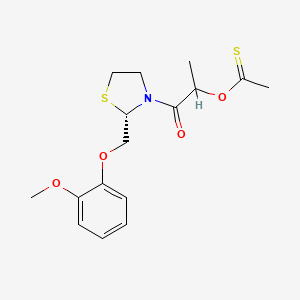
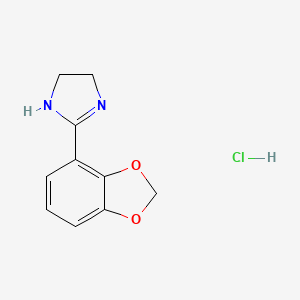
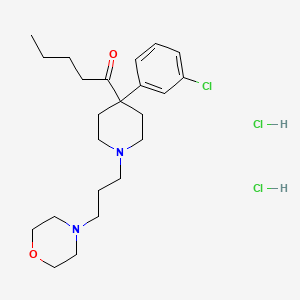
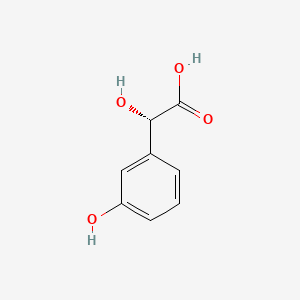
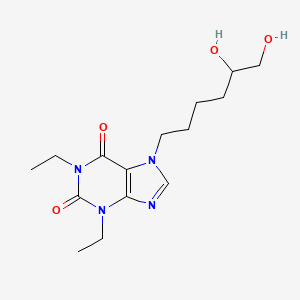
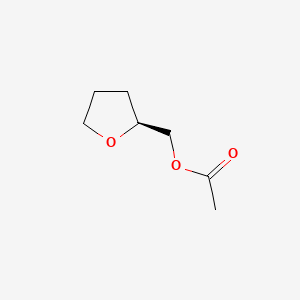
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)
